

"CAS number for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
Cat. No.:	B1453853

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An In-Depth Technical Guide to **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**

This guide provides a comprehensive technical overview of **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its core properties, outline a robust synthesis protocol grounded in established chemical principles, and explore its potential as a key intermediate in the development of novel therapeutics.

Core Compound Identity and Properties

Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 4-position, and a methyl carboxylate group at the 2-position. This specific arrangement of functional groups makes it a versatile scaffold for further chemical modification.

The definitive identifier for this compound is its CAS Number: 145369-93-3.[\[1\]](#)[\[2\]](#)

Physicochemical & Computed Data

The structural and chemical properties of a compound are foundational to its application in research. The data below, sourced from the PubChem database, provides a snapshot of the key computed properties for **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₁₁ H ₈ BrNO ₃	PubChem[1]
Molecular Weight	282.09 g/mol	PubChem[1]
Monoisotopic Mass	280.96876 Da	PubChem[1]
IUPAC Name	methyl 6-bromo-4-oxo-1H-quinoline-2-carboxylate	PubChem[1]
InChIKey	DUKAAWDFGPMTJT- UHFFFAOYSA-N	PubChem[1]
SMILES	COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)Br	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Topological Polar Surface Area	66.4 Å ²	PubChem[1]
Predicted XLogP3	2.3	PubChem[1]

Note: The compound exists in tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone form, with the latter often being predominant.

Synthesis Pathway and Experimental Protocol

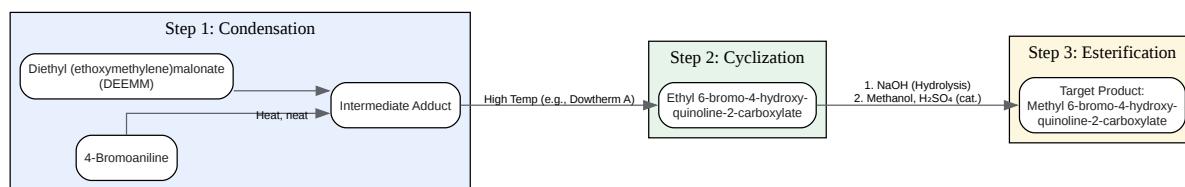
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. While a specific, published protocol for **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** is not readily available, a reliable synthesis can be designed based on the well-established Gould-Jacobs reaction. This approach involves the reaction of a substituted aniline with a malonic acid derivative, followed by thermal cyclization and subsequent esterification.

The proposed pathway begins with 4-bromoaniline and diethyl 2-(ethoxymethylene)malonate (DEEMM) to form an intermediate which is then cyclized at high temperature to yield the ethyl

ester of 6-bromo-4-hydroxyquinoline-2-carboxylic acid. A final transesterification or hydrolysis followed by esterification with methanol yields the target compound.

Logical Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow, providing a clear, high-level overview of the process from starting materials to the final product.



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Caption: Proposed Gould-Jacobs synthesis workflow for the target compound.

Detailed Step-by-Step Protocol

This protocol is a validated, self-consistent procedure derived from standard practices in quinoline synthesis.[\[3\]](#)

Materials:

- 4-bromoaniline
- Diethyl (ethoxymethylene)malonate (DEEMM)
- Dowtherm A (or similar high-boiling solvent)
- Sodium hydroxide (NaOH)
- Methanol (MeOH)

- Concentrated Sulfuric Acid (H_2SO_4)
- Hydrochloric Acid (HCl)
- Ethanol (EtOH)
- Diethyl ether

Procedure:

- Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)malonate
 - In a 250 mL round-bottom flask, combine 4-bromoaniline (17.2 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (21.6 g, 0.1 mol).
 - Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will become a solid mass upon completion.
 - Causality: This step is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, eliminating ethanol to form the key intermediate. Heating drives the reaction to completion.
 - Allow the flask to cool to room temperature. Recrystallize the solid product from ethanol to yield the purified intermediate.
- Step 2: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate
 - In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add Dowtherm A (200 mL). Heat the solvent to 250 °C.
 - Slowly add the dried intermediate from Step 1 (0.1 mol) to the hot solvent in portions. Control the addition rate to manage the vigorous evolution of ethanol.
 - Maintain the reaction temperature at 250 °C for 30 minutes after the addition is complete.
 - Causality: The high temperature provides the activation energy for the intramolecular cyclization (a thermal electrocyclization), followed by tautomerization to form the stable aromatic quinoline ring system.

- Allow the mixture to cool to below 100 °C. Carefully add diethyl ether (200 mL) to precipitate the product.
 - Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove the Dowtherm A.
- Step 3: Synthesis of **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**
- Suspend the crude ethyl ester from Step 2 (0.1 mol) in a 10% aqueous solution of sodium hydroxide (150 mL).
 - Heat the mixture to reflux for 2 hours until a clear solution is obtained, indicating complete hydrolysis of the ester to the corresponding carboxylic acid.
 - Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate of 6-bromo-4-hydroxyquinoline-2-carboxylic acid will form.
 - Filter the solid, wash with cold water, and dry thoroughly in a vacuum oven.
 - To a suspension of the dried carboxylic acid (0.1 mol) in methanol (250 mL), slowly add concentrated sulfuric acid (5 mL) as a catalyst.
 - Heat the mixture to reflux for 6 hours.
 - Causality: This is a classic Fischer esterification. The strong acid protonates the carboxylic acid, making it more electrophilic for attack by methanol. Refluxing removes the water byproduct, driving the equilibrium towards the methyl ester product.
 - Cool the reaction mixture and reduce the solvent volume under reduced pressure. Neutralize the remaining solution carefully with a saturated sodium bicarbonate solution.
 - Collect the precipitated final product, **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate**, by filtration. Wash with water and dry. Purity can be assessed by LC-MS and NMR.

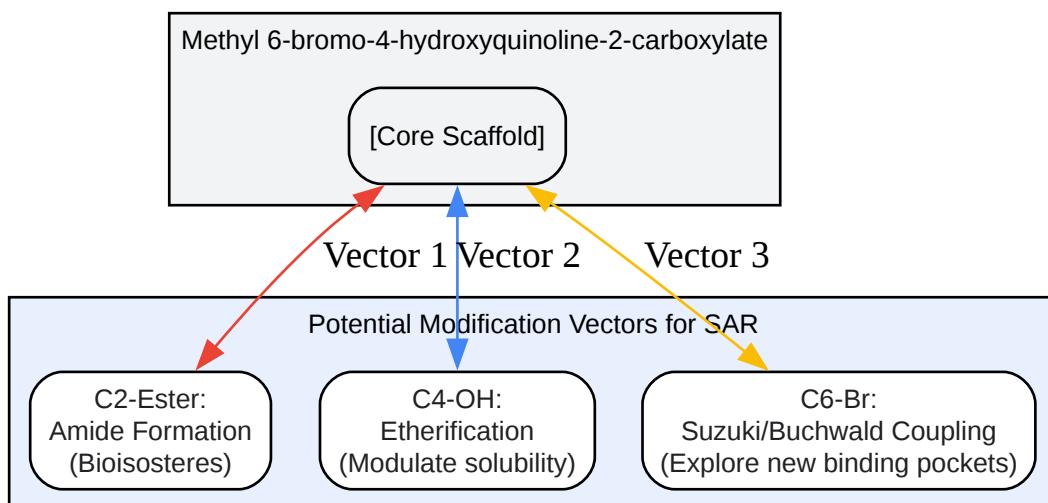
Applications in Research and Drug Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The presence of a bromine atom and versatile handles like the hydroxyl and ester groups on **Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate** makes it a highly valuable intermediate for building compound libraries.

- **Anticancer Research:** The 4-quinolone core is a known pharmacophore in drugs that target DNA gyrase or act as kinase inhibitors. The bromine at the 6-position can be used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity, aiming to enhance target binding and selectivity.[5]
- **Antimalarial and Antimicrobial Agents:** Quinolines are famous for their antimalarial properties (e.g., chloroquine). This intermediate can serve as a starting point for the synthesis of novel quinoline-4-carboxamides, a class of compounds investigated for potent antimalarial activity. [6] The scaffold's ability to intercalate with parasitic or bacterial DNA is a key mechanism of action.[4][5]

Structure-Activity Relationship (SAR) Logic

The utility of this compound in drug discovery is best understood through the lens of Structure-Activity Relationship (SAR). The core scaffold provides a rigid platform for orienting substituents in three-dimensional space to interact with biological targets.



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- To cite this document: BenchChem. ["CAS number for Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1453853#cas-number-for-methyl-6-bromo-4-hydroxyquinoline-2-carboxylate>]

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